Isopropyl-piperidin-3-yl-carbamic acid benzyl ester Isopropyl-piperidin-3-yl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463625
InChI: InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3
SMILES: CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13463625

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name benzyl N-piperidin-3-yl-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C16H24N2O2/c1-13(2)18(15-9-6-10-17-11-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3
Standard InChI Key GMWYGDTWTAFLLF-UHFFFAOYSA-N
SMILES CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCCNC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical and Structural Properties

Isopropyl-piperidin-3-yl-carbamic acid benzyl ester features a piperidine ring substituted at the 3-position with a carbamate group bearing isopropyl and benzyl moieties. Key properties include:

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₆N₂O₂
Molecular Weight290.4 g/mol
Boiling Point433.9 ± 45 °C (predicted)
Density1.07 ± 0.1 g/cm³ (predicted)
XLogP32.7 (lipophilicity index)
Rotatable Bond Count6

The piperidine ring adopts a chair conformation, with the carbamate group in an equatorial position to minimize steric hindrance . The stereochemistry at the piperidine C3 position is critical, as enantiomeric forms exhibit distinct biological activities. For instance, the (S)-enantiomer demonstrates a specific optical rotation of [α]²⁰_D = +34.4° (MeOH), while the (R)-enantiomer shows [α]²⁰_D = -34.6° (MeOH) .

Synthesis and Stereochemical Control

The synthesis of isopropyl-piperidin-3-yl-carbamic acid benzyl ester typically involves nucleophilic substitution reactions. A representative method includes:

  • Triflate Ester Formation: Chiral α-hydroxy acids are converted to triflate esters using triflic anhydride. For example, (S)-methyl lactate reacts with triflic anhydride to yield (S)-methyl trifluoromethanesulfonyl lactate .

  • Nucleophilic Displacement: The triflate intermediate reacts with isopropyl-piperidin-3-amine under controlled conditions (-50°C, triethylamine) to ensure stereochemical fidelity. This step proceeds via an Sₙ2 mechanism, preserving the configuration at the stereogenic center .

  • Benzylation: The resulting amine is protected with a benzyl carbamate group using benzyl chloroformate, yielding the final product .

Optimization of reaction parameters (e.g., temperature, solvent polarity) is crucial to achieving high enantiomeric excess (ee > 90%) .

CompoundTargetIC₅₀/EC₅₀
Benzyl piperidin-3-ylcarbamate Acetylcholinesterase12 µM
Cyclopropyl-piperidin-3-ylmethylCOX-28.5 µM
Isopropyl-piperidin-3-yl (this)GPCRs (predicted)N/A

Applications in Drug Development

The compound’s structural features make it a versatile building block:

  • Prodrug Design: The benzyl ester group enhances lipophilicity, facilitating blood-brain barrier penetration. Hydrolysis in vivo releases the active amine.

  • Peptide Mimetics: Incorporation into dipeptides (e.g., coupling with L-phenylalanine) yields conformationally restricted analogs with improved receptor selectivity .

  • Enzyme Probes: Its carbamate moiety serves as a transition-state analog in protease inhibition studies.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey Differences
Isopropyl-piperidin-3-yl C₁₇H₂₆N₂O₂Benzyl ester, isopropyl group
Cyclopropyl-piperidin-3-ylmethylC₁₉H₂₈N₂O₃Cyclopropyl substitution
Benzyl piperidin-3-ylcarbamate C₁₃H₁₈N₂O₂Simpler carbamate, no isopropyl

The isopropyl group in isopropyl-piperidin-3-yl-carbamic acid benzyl ester enhances steric bulk, potentially improving target specificity compared to simpler analogs .

Future Research Directions

  • Stereochemical Optimization: Evaluate enantiomer-specific activities to identify therapeutically superior forms.

  • In Vivo Pharmacokinetics: Assess bioavailability, metabolism, and toxicity profiles.

  • Target Identification: High-throughput screening against GPCR libraries to elucidate precise mechanisms.

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